1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

C-Nucleoside Synthesis Glycosidic Bond Formation Antiviral/Antitumor Agents

Synthesizing C-nucleosides or fluorescent DNA probes requires specific anomeric control and functional handles unavailable with standard chlorosugars. This 2-deoxy-D-ribofuranose derivative (≥95% purity) features a C-1 cyano leaving group for direct C-C bond formation and 3,5-di-O-toluoyl protection. - **Synthetic Versatility:** Cyano group reduces to formyl/amine or hydrolyzes to acid; enables entry to diverse 1-substituted ribofuranose libraries. - **Application Data:** Direct precursor to 2-deoxy-3,5-di-O-(p-toluoyl)-D-ribofuranosyl chloride; used in pyrene/terthiophene probes (emission 345-536 nm). - **Supply Reliability:** ≥95% purity, strictly for R&D. Global stock available.

Molecular Formula C22H21NO6
Molecular Weight 395.4 g/mol
Cat. No. B12069651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
Molecular FormulaC22H21NO6
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C(C2C(CC(O2)(C#N)O)(C(=O)C3=CC=CC=C3C)O)O
InChIInChI=1S/C22H21NO6/c1-13-7-3-5-9-15(13)17(24)18(25)20-22(28,11-21(27,12-23)29-20)19(26)16-10-6-4-8-14(16)2/h3-10,18,20,25,27-28H,11H2,1-2H3
InChIKeySHMBDPRJYSTTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose: Properties and Intermediate Role


1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS 406955-52-0) is a protected carbohydrate derivative and a key synthetic intermediate in nucleoside chemistry . It features a 2-deoxy-D-ribofuranose core with the C-1 hydroxyl group replaced by a cyano (-C≡N) group, and the C-3 and C-5 hydroxyls protected as p-toluoyl esters . With a molecular formula of C22H21NO5 and a molecular weight of 379.41 g/mol, this compound serves as a crucial building block in the synthesis of C-nucleosides and other modified nucleoside analogs for pharmaceutical research [1]. It is commercially available as a research chemical with typical purities of ≥95%, intended strictly for laboratory use .

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose: Substitution Challenges


The selection of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose over other 3,5-di-O-toluoyl protected ribose derivatives is not arbitrary. The C-1 substituent—whether it is a cyano, chloro, or other group—dictates the entire downstream synthetic trajectory, reaction conditions, and product outcomes . The cyano group is a unique, non-halogenated leaving group that enables specific carbon-carbon bond-forming reactions, such as the synthesis of C-nucleosides, which are inaccessible via the more common Hoffer's chlorosugar (C-1 chloro analog) [1]. Furthermore, subtle differences in molecular weight and properties (e.g., M.W. 379.41 vs. 388.84 for the chloro analog) impact stoichiometric calculations and purification, while the anomeric configuration (alpha vs. beta) of related compounds can lead to entirely different biological activities or synthetic outcomes [2].

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose: Performance Evidence


C-Nucleoside Synthesis via Cyano Reduction

Unlike the widely used 1-chloro analog (Hoffer's chlorosugar), the cyano group in 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose provides a non-halogenated entry point for C-C bond formation. In the synthesis of 2-carbamoyl-4-(2'-deoxy-β-D-ribofuranosyl)imidazole, the cyano group of this compound is reduced to a formyl group, enabling condensation with tosylmethyl isocyanide to build the imidazole ring—a transformation not possible with a chloro leaving group [1].

C-Nucleoside Synthesis Glycosidic Bond Formation Antiviral/Antitumor Agents

Fluorescent Nucleoside Probe Synthesis

The compound serves as a precursor to the widely used Hoffer's chlorosugar. However, the cyano derivative itself is a direct intermediate in synthesizing novel fluorescent nucleosides. In a study, 2-deoxy-3,5-di-O-(p-toluoyl)-D-ribofuranosyl chloride (derived from the cyano compound) was used to create nucleosides where the DNA base is replaced by a fluorophore, yielding emission maxima ranging from 345 to 536 nm [1].

Fluorescent Probes Oligonucleotide Synthesis DNA Structure

Molecular Weight vs. 1-Chloro Analog

A fundamental distinction for procurement and laboratory use is the molecular weight. The target compound, 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose, has a molecular weight of 379.41 g/mol [1]. Its most common analog, 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Hoffer's chlorosugar), has a molecular weight of 388.84 g/mol [2].

Synthetic Intermediate Stoichiometry Analytical Chemistry

Solubility and Reaction Solvent Selection

Solubility is a key parameter for synthetic planning. The calculated water solubility for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is 2.6e-3 g/L at 25°C . In contrast, the 1-chloro analog (Hoffer's chlorosugar) is reported with a predicted density of 1.28±0.1 g/cm³ but no specific water solubility value is provided, indicating different physical properties that influence handling and reaction design [1].

Solubility Reaction Conditions Process Chemistry

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose: Key Application Scenarios


Antiviral & Antitumor C-Nucleoside Synthesis

As demonstrated in the synthesis of 2-carbamoyl-4-(2'-deoxy-β-D-ribofuranosyl)imidazole, this compound is a critical starting material for constructing C-nucleosides [1]. Its cyano group is reduced to a formyl group, enabling the formation of a carbon-carbon bond between the sugar and a heterocyclic base. This pathway is essential for creating metabolically stable nucleoside analogs, a key goal in the development of next-generation antiviral and anticancer therapeutics.

Fluorescent Oligonucleotide Probes for Diagnostics & Structural Biology

The compound is the direct precursor to 2-deoxy-3,5-di-O-(p-toluoyl)-D-ribofuranosyl chloride, which is used to attach a variety of fluorophores (e.g., pyrene, terthiophene) to the C-1 position of deoxyribose [2]. The resulting fluorescent nucleosides, with defined emission maxima (345-536 nm), can be incorporated into oligonucleotides. This application is vital for creating probes used in real-time PCR, fluorescence in situ hybridization (FISH), and studying DNA-protein interactions.

1-Substituted Ribofuranose for SAR Studies

The cyano group serves as a versatile synthetic handle. It can be reduced to an amine, hydrolyzed to a carboxylic acid, or transformed into other functional groups . This allows medicinal chemists to use this single, commercially available intermediate (≥95% purity) to generate a diverse library of 1-substituted ribofuranose analogs, facilitating efficient SAR exploration around the sugar moiety of nucleoside drug candidates.

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